molecular formula C7H9BrN4 B1525971 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile CAS No. 1250956-82-1

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile

Cat. No. B1525971
CAS RN: 1250956-82-1
M. Wt: 229.08 g/mol
InChI Key: FIPNVUKDAABFGU-UHFFFAOYSA-N
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Description

“2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

Pyrazolines, a derivative of pyrazoles, were synthesized according to the published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for B4 synthesis for 7 h .


Molecular Structure Analysis

The molecular structure of pyrazolines and their derivatives is a nitrogen-based hetero-aromatic ring structure . This structure has been a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

Pyrazoles and their derivatives have been the focus of many studies due to their confirmed biological as well as pharmacological activities . They have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • The compound has been studied in the context of synthesizing new heterocyclic compounds that incorporate a sulfamoyl moiety. These compounds have shown potential as antimicrobial agents, particularly in creating derivatives like thiazole, pyridone, pyrazole, and chromene. The antimicrobial activity of these compounds has been evaluated, demonstrating promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Applications in Heterocyclic Chemistry

  • The compound is involved in the green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. This synthesis is noted for its environmentally friendly approach, not requiring a solvent, and contributing to the field of sustainable chemistry (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Anticancer Research

  • Derivatives of 2-Aminonicotinonitrile, related to 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile, have been synthesized and assessed for anticancer properties. The derivatives include pyrimidine, thiourea, acetamide, and isoindoline, which have been tested and provide valuable data in cancer research (Mansour, Sayed, Marzouk, & Shaban, 2021).

Contributions to Organic Light-Emitting Devices

  • The compound's derivatives have been explored for their electrochemical and photophysical properties, contributing to the development of organic light-emitting devices (OLEDs). The research highlights the role of ancillary ligands in color tuning, demonstrating the compound's potential in display technology and lighting applications (Stagni et al., 2008).

Mechanism of Action

The B4 compound, a derivative of pyrazolines, was found to act as an anti-AchE agent. It leads to a statistically significant decrease in AchE level. It was notable that the lowest concentration exhibited the largest effect .

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . As pyrazole-containing compounds exhibit various biological activities, high selectivities, and low toxicities, they have received attention for the development of new pesticides in recent years .

properties

IUPAC Name

2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN4/c1-7(10,4-9)5-12-3-6(8)2-11-12/h2-3H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPNVUKDAABFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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